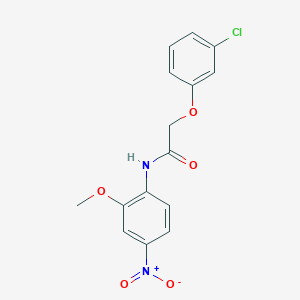
2-(3-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide, also known as nitrofen, is a herbicide that has been widely used in agriculture for weed control. It was first introduced in the 1960s and has been used extensively in various countries. Nitrofen is a member of the nitrophenyl ether family of herbicides, which are known for their broad-spectrum activity against a wide range of weeds.
作用機序
Nitrofen works by inhibiting the activity of the enzyme acetyl-CoA carboxylase (ACC), which is involved in the synthesis of fatty acids. This leads to a reduction in the production of lipids and other important cellular components, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
Nitrofen has been shown to have a number of biochemical and physiological effects on plants. It inhibits the synthesis of fatty acids and proteins, which leads to a reduction in the production of lipids and other important cellular components. This ultimately results in the death of the plant. Nitrofen also affects the photosynthetic process, leading to a reduction in chlorophyll content and a decrease in photosynthetic activity.
実験室実験の利点と制限
Nitrofen has been widely used in laboratory experiments to study the effects of herbicides on plants. It is a relatively inexpensive and easy-to-use herbicide, making it a popular choice for researchers. However, 2-(3-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide has some limitations, including its toxicity to animals and its potential for environmental contamination.
将来の方向性
There are several potential future directions for research on 2-(3-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide. One area of interest is the development of new herbicides based on the structure of this compound. Another area of interest is the study of the environmental impact of this compound and its potential for contamination of soil and water. Finally, there is a need for further research into the mechanisms of action of this compound and its effects on plant growth and development.
Conclusion:
In conclusion, this compound is a widely used herbicide that has been extensively studied for its herbicidal properties. It works by inhibiting the activity of the enzyme acetyl-CoA carboxylase, which is involved in the synthesis of fatty acids. Nitrofen has a number of biochemical and physiological effects on plants, including a reduction in the production of lipids and other important cellular components, and a decrease in photosynthetic activity. Nitrofen has some advantages and limitations for laboratory experiments, and there are several potential future directions for research on this herbicide.
合成法
The synthesis of 2-(3-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide involves the reaction of 3-chlorophenol with 2-methoxy-4-nitroaniline in the presence of acetic anhydride. The resulting product is then acetylated with acetic anhydride to form this compound.
科学的研究の応用
Nitrofen has been extensively studied for its herbicidal properties. It has been shown to be effective against a wide range of weeds, including both broadleaf and grassy weeds. Nitrofen works by inhibiting the growth of plant cells by disrupting the synthesis of fatty acids and proteins.
特性
IUPAC Name |
2-(3-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5/c1-22-14-8-11(18(20)21)5-6-13(14)17-15(19)9-23-12-4-2-3-10(16)7-12/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKTVLWIJKMFSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)COC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]bis(4-methylbenzoic acid)](/img/structure/B4899667.png)
![3,5-bis(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B4899688.png)
![1-ethoxy-4-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B4899689.png)
![1-[2-(3-chlorophenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4899697.png)

![4-[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1-methyl-2-piperazinone](/img/structure/B4899709.png)
![3-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4899717.png)
![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(4-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4899727.png)
![2-(3-chlorophenoxy)-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4899733.png)
![N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B4899741.png)

![4-{[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4899753.png)
![3-(benzyloxy)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B4899766.png)